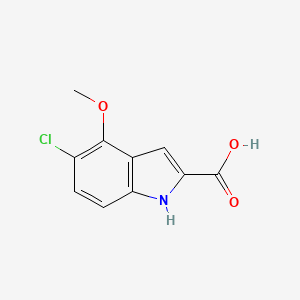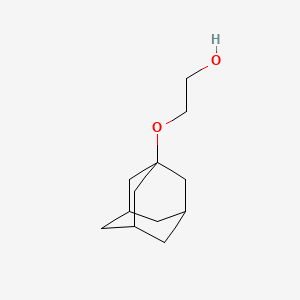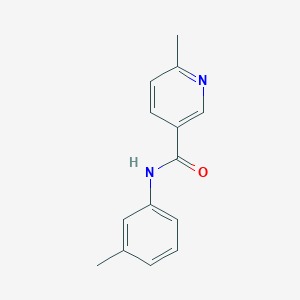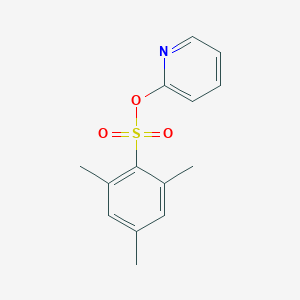
5-chloro-4-methoxy-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-methoxy-1H-indole-2-carboxylic acid, also known as CMIC, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. CMIC is a derivative of indole, a naturally occurring compound found in many plants and animals, and has been synthesized through various methods for research purposes.
作用機序
The mechanism of action of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 5-chloro-4-methoxy-1H-indole-2-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. 5-chloro-4-methoxy-1H-indole-2-carboxylic acid has also been found to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
5-chloro-4-methoxy-1H-indole-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-chloro-4-methoxy-1H-indole-2-carboxylic acid can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and signaling pathways. In vivo studies have shown that 5-chloro-4-methoxy-1H-indole-2-carboxylic acid can reduce tumor growth and increase survival rates in animal models of cancer. 5-chloro-4-methoxy-1H-indole-2-carboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using 5-chloro-4-methoxy-1H-indole-2-carboxylic acid in lab experiments include its relatively simple synthesis method, its ability to inhibit cancer cell growth and induce apoptosis, and its potential as a building block for the synthesis of novel drugs and materials. However, there are also limitations to using 5-chloro-4-methoxy-1H-indole-2-carboxylic acid, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research on 5-chloro-4-methoxy-1H-indole-2-carboxylic acid, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action at the molecular level. Other potential future directions include the synthesis of novel derivatives of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid with improved pharmacological properties, and the development of functional materials based on 5-chloro-4-methoxy-1H-indole-2-carboxylic acid. Overall, the study of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid has the potential to contribute to many different fields of science and to advance our understanding of the biological and chemical processes that underlie disease and material science.
合成法
5-chloro-4-methoxy-1H-indole-2-carboxylic acid can be synthesized through various methods, including the reaction of 5-chloro-4-methoxyindole with ethyl chloroformate and triethylamine, or the reaction of 5-chloro-4-methoxyindole with chloroacetyl chloride and triethylamine. These methods have been optimized and modified to improve the yield and purity of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid.
科学的研究の応用
5-chloro-4-methoxy-1H-indole-2-carboxylic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmaceuticals, and material science. In medicinal chemistry, 5-chloro-4-methoxy-1H-indole-2-carboxylic acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmaceuticals, 5-chloro-4-methoxy-1H-indole-2-carboxylic acid has been explored as a building block for the synthesis of novel drugs with improved pharmacological properties. In material science, 5-chloro-4-methoxy-1H-indole-2-carboxylic acid has been used as a precursor for the synthesis of functional materials with unique properties.
特性
IUPAC Name |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-5-4-8(10(13)14)12-7(5)3-2-6(9)11/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBWQTYEIPEACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)



![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)


![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)